molecular formula C20H18N6O4 B2715634 3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034413-43-7

3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2715634
CAS No.: 2034413-43-7
M. Wt: 406.402
InChI Key: FPYGJLPYJAMIQY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-oxadiazole, a 1,2,4-triazole, and a benzo[b][1,4]dioxine . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes several ring structures and functional groups. The presence of multiple nitrogen atoms in the 1,2,4-oxadiazole and 1,2,4-triazole rings could potentially allow for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The research on similar heterocyclic compounds often involves innovative synthetic methodologies that could be applicable to the synthesis of "3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide". For instance, the development of a three-component, one-pot synthesis method for the creation of complex heterocyclic structures offers a versatile approach to generate diverse compounds with potential biological activities (Guleli et al., 2019). Such methodologies emphasize the importance of efficient, catalytic processes in constructing complex molecular architectures, which could be pertinent to the synthesis and functional exploration of the compound .

Antimicrobial Activities

Several studies have explored the antimicrobial properties of heterocyclic compounds, indicating a potential application area for "this compound". For example, compounds synthesized from related chemical structures have demonstrated significant biological activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016). These findings suggest that the exploration of antimicrobial activities could be a valuable research direction for this compound.

Heterocyclic Compounds in Drug Discovery

The study of heterocyclic compounds like "this compound" plays a crucial role in drug discovery and development. Heterocyclic chemistry is central to the design of new drugs, with many studies focusing on the synthesis, characterization, and biological evaluation of such molecules. Research on related compounds has revealed a broad spectrum of biological activities, including antimicrobial, antioxidant, and potentially antitumor activities (Bassyouni et al., 2012).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Compounds with similar structures are of interest in medicinal chemistry due to their potential biological activities. Future research could involve synthesizing this compound and testing its biological activity .

Properties

IUPAC Name

2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c1-11-18(29-15-6-4-3-5-14(15)28-11)19(27)21-10-17-24-23-16-9-13(7-8-26(16)17)20-22-12(2)25-30-20/h3-9,11,18H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGJLPYJAMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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